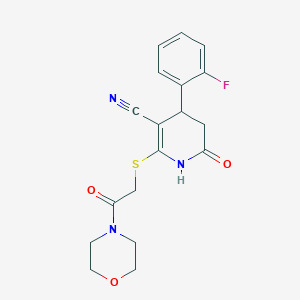

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide" is a structurally complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves asymmetric methods, as described in the first paper, where (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino)acetamides are synthesized. The process includes the reduction of o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes, followed by a reaction with 2-chloroacetyl chloride and thiobenzimidazole or n-dibutylamine to yield the final products with high yields .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These methods provide detailed information about the molecular framework and the arrangement of atoms within the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that include the formation of intermediates and the use of specific reagents and catalysts to achieve the desired transformations. The use of modified sodium tetrahydroborate catalyzed with beta-ketoiminato cobalt(II) complex is an example of the specialized conditions required for these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar acetamide derivatives have been studied, including their acidity constants. The pKa determination is crucial for understanding the behavior of these compounds in different pH environments, which is essential for their potential drug applications. The pKa values indicate the protonation states of the compounds, which can affect their solubility, stability, and interaction with biological targets .

Relevant Case Studies

While the papers do not provide case studies on the exact compound , they do offer insights into the potential biological activities of similar molecules. For instance, some acetamide derivatives exhibit significant antioxidant and anti-inflammatory activities, which could be relevant for the development of new therapeutic agents . The evaluation of these activities involves various assays, such as DPPH radical scavenging and lipid peroxide inhibition, which are indicative of the compounds' potential as drugs .

科学的研究の応用

Antibacterial Agents

Research has identified derivatives of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide as potential antibacterial agents. For example, a study synthesized various derivatives and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activities

Some studies have focused on the synthesis of compounds related to this compound and their antimicrobial properties. For instance, a study on the synthesis and antimicrobial studies of novel fused heterocyclic compounds revealed promising results (Khairwar, Mishra, & Singh, 2021).

Antitumor Activity

Derivatives of this compound have also been investigated for their potential antitumor activities. A study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, screened these compounds for their antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

Research has also explored the antioxidant properties of benzimidazole derivatives, which are structurally related to the compound . A study on the preparation and evaluation of benzimidazole derivatives as antioxidants found these compounds effective for local base oil (Basta et al., 2017).

特性

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-18-10-12-21(13-11-18)27-24(30)17-33-25-26-15-23(20-8-5-9-22(14-20)29(31)32)28(25)16-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQXMQLMLOQGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)

![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552346.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)